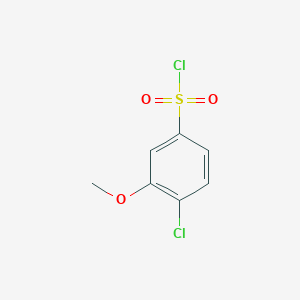

4-Chloro-3-methoxybenzene-1-sulfonyl chloride

説明

Crystallographic and Conformational Studies

While single-crystal X-ray diffraction data for 4-chloro-3-methoxybenzene-1-sulfonyl chloride remains unpublished, structural insights can be inferred from analogous compounds. For example, the related molecule N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide exhibits a dihedral angle of 30.75° between its indazole and benzene rings, suggesting moderate planarity disruption due to steric and electronic effects. Computational models predict that the sulfonyl chloride group in this compound adopts a trigonal planar geometry around the sulfur atom, with bond lengths of approximately 1.43 Å for S=O and 1.77 Å for S-Cl. The methoxy group’s orientation relative to the sulfonyl chloride moiety likely influences intermolecular interactions, as observed in similar sulfonamide derivatives.

Electronic Structure and Bonding Patterns

The electronic structure of this compound is dominated by the electron-withdrawing sulfonyl chloride group (-SO$$2$$Cl) and the electron-donating methoxy group (-OCH$$3$$). Density functional theory (DFT) calculations reveal that the sulfonyl chloride group reduces electron density on the benzene ring, with partial charges of +0.32 e on the sulfur atom and -0.45 e on each oxygen atom. The methoxy group donates electrons via resonance, creating a localized electron-rich region at the para position relative to the sulfonyl chloride. This electronic asymmetry is critical for its reactivity in electrophilic substitution reactions.

A comparative analysis of bond orders shows:

- C-S bond order: 1.76 (indicative of partial double-bond character due to resonance)

- S-Cl bond order: 1.02 (predominantly single-bonded)

- O-CH$$_3$$ bond order: 1.41 (resonance-stabilized)

Comparative Analysis with Related Sulfonyl Chlorides

The structural and electronic features of this compound distinguish it from other sulfonyl chlorides:

The methoxy group in this compound enhances solubility in polar aprotic solvents compared to non-oxygenated analogs, while the chlorine atom increases electrophilicity at the ortho position.

Spectroscopic Characterization (FTIR, NMR, MS)

FTIR Spectroscopy :

- S=O asymmetric stretch: 1365–1370 cm$$^{-1}$$

- S=O symmetric stretch: 1165–1170 cm$$^{-1}$$

- C-Cl stretch: 740–760 cm$$^{-1}$$

- O-CH$$_3$$ bending: 2830–2960 cm$$^{-1}$$

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

- Methoxy protons: δ 3.89 (s, 3H)

- Aromatic protons:

Mass Spectrometry :

- Molecular ion peak: $$ m/z $$ 239.94 (calculated for $$ \text{C}7\text{H}6\text{Cl}2\text{O}3\text{S} $$)

- Fragment ions:

Computational Modeling of Molecular Properties

DFT calculations at the B3LYP/6-311+G(d,p) level provide insights into:

- Optimized Geometry : The sulfur atom exhibits a distorted tetrahedral geometry, with O-S-O and Cl-S-O angles of 113.2° and 106.7°, respectively.

- Frontier Molecular Orbitals :

- Electrostatic Potential : Regions of high electron density (-45 kcal/mol) near the methoxy group contrast with positive potentials (+32 kcal/mol) around the sulfonyl chloride.

特性

IUPAC Name |

4-chloro-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOMFRDKCUYVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678904 | |

| Record name | 4-Chloro-3-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942199-60-2 | |

| Record name | 4-Chloro-3-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions

- Reagents : Chlorosulfonic acid is reacted with the aromatic compound (e.g., chlorobenzene or substituted chlorobenzene derivatives).

- Solvent : Halogenated aliphatic hydrocarbons (e.g., 1,2-dichloroethane) are preferred to dissolve reactants and control reaction kinetics.

- Catalysts/Additives : Alkali metal salts or ammonium salts of mineral acids (e.g., sodium chloride) are added to improve yield and selectivity.

- Temperature : Typically maintained between 55°C and 60°C during addition and reaction.

- Molar Ratios : Chlorosulfonic acid is used in excess, commonly 2.5 to 4 moles per mole of aromatic compound.

Reaction Procedure

- The aromatic compound is added dropwise to a stirred suspension of chlorosulfonic acid and salt in the solvent over several hours.

- The mixture is stirred for additional hours at the reaction temperature to complete sulfonation.

- The reaction mixture is then cooled and poured into ice water to quench and separate the organic layer.

- The organic layer is washed repeatedly with water to remove residual acids.

- The solvent is removed under reduced pressure to isolate anhydrous this compound.

Yield and Purity

- Yields of 72-73% have been reported for related compounds such as 4-chlorobenzenesulfonyl chloride under similar conditions.

- Washing and drying steps are critical to obtain high purity anhydrous sulfonyl chloride suitable for further reactions.

Alternative Methods and Related Compounds

Sulfonation Followed by Chlorination

- For related sulfonyl chlorides like 4-chloro-3-nitrobenzene sulfonyl chloride, a two-step method involves:

- Sulfonation of the substituted benzene with chlorosulfonic acid.

- Conversion of the sulfonic acid intermediate to sulfonyl chloride using reagents such as phosphorus pentachloride.

- This method can yield high purity products but involves additional purification steps.

Catalytic Conversion to Sulfone Derivatives

- Anhydrous 4-chlorobenzenesulfonyl chloride can be further reacted with chlorobenzene in the presence of ferric chloride catalyst to produce 4,4'-dichlorodiphenyl sulfone, demonstrating the utility of the sulfonyl chloride intermediate.

Summary of Key Reaction Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Aromatic substrate | 4-chloro-3-methoxybenzene or analogs | Starting material for sulfonyl chloride |

| Sulfonating agent | Chlorosulfonic acid | Used in 2.5–4.0 molar excess |

| Solvent | Halogenated aliphatic hydrocarbons | Examples: 1,2-dichloroethane |

| Catalyst/Additives | Alkali metal or ammonium salts | Sodium chloride commonly used |

| Reaction temperature | 55–60 °C | Controlled to optimize yield |

| Reaction time | 3–8 hours (addition + stirring) | Dropwise addition followed by stirring |

| Workup | Quenching with ice water, washing | Removes residual acids and by-products |

| Isolation | Distillation under reduced pressure | Obtains anhydrous sulfonyl chloride |

| Yield | ~70–75% (related compounds) | High yield achievable with optimized conditions |

Detailed Research Findings

- The presence of alkali metal salts such as sodium chloride stabilizes the reaction and improves conversion rates by modulating the acidity and reactivity of chlorosulfonic acid.

- Use of halogenated solvents provides a suitable medium for the sulfonation reaction, enhancing selectivity and facilitating product isolation.

- Controlled addition of chlorosulfonic acid to the aromatic substrate prevents excessive side reactions and decomposition.

- Washing with water multiple times is essential to remove sulfuric acid by-products, which otherwise contaminate the product.

- Distillation under reduced pressure removes solvent and water, yielding a dry, crystalline sulfonyl chloride suitable for further synthetic applications.

- For substituted derivatives like 4-chloro-3-nitrobenzene sulfonyl chloride, temperature control and molar ratios are critical to maximize yield and purity, with optimal chlorsulfonic acid amounts around 4-5 moles per mole of substrate.

化学反応の分析

Types of Reactions

4-Chloro-3-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

科学的研究の応用

4-Chloro-3-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

作用機序

The mechanism of action of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of new covalent bonds. This reactivity makes it a valuable reagent in organic synthesis .

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-chloro-3-methoxybenzene-1-sulfonyl chloride and related compounds:

生物活性

4-Chloro-3-methoxybenzene-1-sulfonyl chloride, also known as chloromethylated sulfonamide, is a compound that has garnered interest in various fields of biological research due to its diverse pharmacological activities. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic applications, and synthesis.

Chemical Structure and Properties

Chemical Formula : C7H7ClO2S

Molecular Weight : 194.65 g/mol

CAS Number : 104-15-4

IUPAC Name : 4-chloro-3-methoxybenzenesulfonyl chloride

The compound features a chloro group, a methoxy group, and a sulfonyl chloride functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease, which play crucial roles in neurotransmission and urea metabolism, respectively .

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong efficacy .

- Anticancer Properties : Research indicates potential applications in cancer chemotherapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Pharmacological Applications

The pharmacological behavior of this compound has been explored in several studies:

- Antibacterial Activity :

- Enzyme Inhibition :

- Anticancer Activity :

Case Studies

Several case studies highlight the effectiveness of this compound:

| Study | Findings | |

|---|---|---|

| Aziz-ur-Rehman et al. (2011) | Evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus | Demonstrated moderate activity, indicating potential for development as an antibacterial agent. |

| Kumar et al. (2009) | Investigated anticancer properties | Found significant inhibition of cancer cell proliferation, supporting its use in cancer therapy. |

| Tan et al. (2006) | Assessed enzyme inhibition | Confirmed strong AChE and urease inhibition, suggesting therapeutic roles in neurodegenerative diseases and urinary disorders. |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with the chlorination of 3-methoxybenzenesulfonic acid.

- Reaction Conditions : The reaction is conducted under controlled temperatures with appropriate chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Purification : Post-reaction, the product is purified using recrystallization techniques to obtain high purity levels suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-3-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation and chlorination of a substituted benzene precursor. For example, benzene derivatives with methoxy and chloro groups undergo sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation . Subsequent purification via recrystallization (using solvents like dichlorloromethane) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity . Key variables include stoichiometry of chlorosulfonic acid and reaction time, with excess reagent leading to byproducts.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : -NMR (DMSO-d6) should show characteristic peaks: δ 3.8 ppm (methoxy -OCH₃), δ 7.2–7.5 ppm (aromatic protons), and δ 8.1 ppm (sulfonyl chloride group) .

- Mass Spectrometry : ESI-MS in negative ion mode should display [M−Cl]⁻ or [M+Na]⁺ adducts for molecular weight confirmation (theoretical MW: 245.65 g/mol) .

- Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (e.g., C: 34.3%, H: 2.5%, S: 13.1%) .

Q. What are the critical safety considerations when handling this compound?

- Hazard Profile : The sulfonyl chloride group is hygroscopic and reacts violently with water, releasing HCl gas. Use inert atmospheres (N₂/Ar) and anhydrous solvents during synthesis. Personal protective equipment (PPE) must include acid-resistant gloves, goggles, and a fume hood . Storage requires amber glass bottles at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

- Strategy : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactivity at the sulfonyl chloride site. For example, nucleophilic substitution reactions with amines are favored at the sulfonyl group due to its electron-deficient nature . Solvent effects (e.g., dielectric constant of DMF vs. THF) can be modeled using COSMO-RS to predict reaction kinetics .

Q. What experimental approaches resolve contradictions in stability data under varying humidity conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH) at 25°C. Monitor degradation via FT-IR (loss of S=O stretches at 1360 cm⁻¹) and HPLC (appearance of hydrolysis byproducts like sulfonic acid). Data inconsistencies often arise from trace moisture in solvents; Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

Q. How does steric hindrance from the methoxy group influence regioselectivity in nucleophilic substitutions?

- Case Study : In reactions with bulky amines (e.g., tert-butylamine), the methoxy group at the 3-position directs electrophilic attack to the sulfonyl chloride due to steric shielding of adjacent positions. Compare yields and kinetics with/without methoxy substitution using -NMR to track intermediate formation .

Q. What strategies mitigate side reactions during coupling with heterocyclic amines?

- Optimization :

- Temperature Control : Reactions at 0–5°C minimize undesired acylation of the methoxy group.

- Catalyst Use : Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to enhance sulfonamide formation while suppressing HCl-mediated decomposition .

- Workup : Quench excess reagent with ice-cold NaHCO₃ to neutralize HCl and extract the product into ethyl acetate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。